![molecular formula C16H11ClF3N5O2 B10994903 (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10994903.png)
(8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
The compound (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that combines several functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multiple steps:
Formation of the 8-chloro-4-hydroxyquinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine scaffold: This involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with appropriate pyrazine derivatives under controlled conditions.
Coupling of the two moieties: The final step involves coupling the quinoline and triazolopyrazine moieties through a methanone linker, typically using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline and triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains. For instance, a study demonstrated that triazole derivatives possess potent antibacterial activity, suggesting that modifications to the quinoline structure could enhance this effect .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Research has focused on quinoline derivatives as inhibitors of cancer cell proliferation. The incorporation of the triazole moiety may enhance this activity by interfering with specific cellular pathways involved in tumor growth . Case studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .
CNS Activity
Some studies have suggested that quinoline derivatives can influence central nervous system (CNS) activity. The unique combination of the chloro and hydroxy groups may provide neuroprotective effects or modulate neurotransmitter systems. Research into related compounds has indicated potential for treating neurodegenerative diseases .
Agriculture
Pesticidal Applications
Compounds with similar structural motifs have been investigated for their pesticidal properties. The trifluoromethyl group is known to enhance biological activity in agrochemicals. Preliminary studies suggest that the compound could be effective against certain pests and pathogens affecting crops .
Herbicidal Activity
Research indicates that triazole-based compounds can act as herbicides by inhibiting plant growth through interference with biosynthetic pathways. The specific application of (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone in agricultural settings is an area of ongoing investigation .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Recent patents have highlighted the use of novel compounds in organic light-emitting devices. The unique electronic properties of quinoline derivatives may be harnessed to develop more efficient OLED materials. The incorporation of the triazole moiety could enhance charge transport properties and stability .
Photovoltaic Applications
Research into organic photovoltaics has also considered quinoline-based compounds due to their favorable optical properties. The potential for this compound to be used as a donor material in photovoltaic cells is being explored, aiming to improve energy conversion efficiencies .
Summary Table of Applications
Mechanism of Action
The mechanism by which (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone exerts its effects involves several pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-chloro-4-hydroxyquinoline: Shares the quinoline core but lacks the triazolopyrazine moiety.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Contains the triazolopyrazine scaffold but lacks the quinoline core.
Uniqueness
The uniqueness of (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of the quinoline and triazolopyrazine moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound (8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a synthetic derivative that combines structural elements from quinoline and triazolo-pyrazine moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in antimicrobial and antiviral contexts.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoline core with a chloro and hydroxy substituent.
- A triazolo-pyrazine unit with a trifluoromethyl group.
This unique combination suggests potential interactions with biological targets due to the diverse functional groups present.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the quinoline and triazolo-pyrazine families. For instance, derivatives of triazolo[4,3-a]pyrazines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds similar to our target showed minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus, comparable to established antibiotics like ampicillin .
- The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazolo-pyrazine ring can enhance antibacterial efficacy. For example, electron-donating groups on phenyl substituents were associated with improved activity .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
2e | 16 | E. coli |
2e | 32 | S. aureus |
Antiviral Activity
The antiviral potential of quinoline derivatives has been documented in various studies. For example, compounds similar to the target have been investigated for their ability to inhibit viral replication mechanisms.
Case Study:
A study highlighted the effectiveness of certain 4-hydroxyquinoline derivatives as antiviral agents against specific viral strains, suggesting that the presence of hydroxy groups significantly contributes to their bioactivity .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA/RNA synthesis : Quinoline derivatives are known to interfere with nucleic acid synthesis in pathogens.
- Cholinesterase inhibition : Some pyrazine derivatives have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases linked to cholinergic deficits .
Properties
Molecular Formula |
C16H11ClF3N5O2 |
---|---|
Molecular Weight |
397.74 g/mol |
IUPAC Name |
8-chloro-3-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-10-3-1-2-8-12(10)21-6-9(13(8)26)14(27)24-4-5-25-11(7-24)22-23-15(25)16(18,19)20/h1-3,6H,4-5,7H2,(H,21,26) |
InChI Key |
OEMFZCNZOFROSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
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